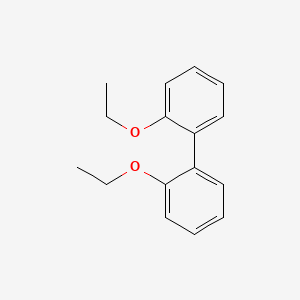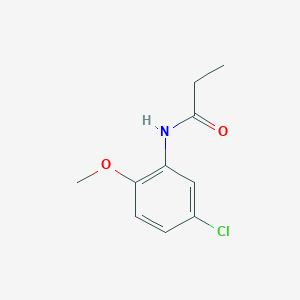
2-Chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3-(2,4-dimetil-anilino)naftaleno-1,4-diona es un compuesto químico que pertenece a la clase de las naftoquinonas. Las naftoquinonas son conocidas por sus diversas actividades biológicas y a menudo se utilizan en química medicinal por sus potenciales propiedades terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-3-(2,4-dimetil-anilino)naftaleno-1,4-diona generalmente implica la reacción de 2,3-dicloro-1,4-naftoquinona con 2,4-dimetil-anilina. La reacción generalmente se lleva a cabo en un ambiente anhidro para evitar cualquier reacción secundaria no deseada. El proceso involucra los siguientes pasos:
Mezcla: Se mezclan 2,3-dicloro-1,4-naftoquinona y 2,4-dimetil-anilina en un solvente adecuado, como metanol anhidro.
Reacción: La mezcla se agita a baja temperatura (alrededor de 0 °C) para iniciar la reacción.
Monitoreo: El progreso de la reacción se monitorea mediante cromatografía en capa fina (TLC).
Aislamiento: Después de que la reacción se completa, el producto se aísla concentrando la mezcla de reacción y extrayéndola con cloroformo.
Purificación: El producto crudo se purifica mediante recristalización para obtener 2-Cloro-3-(2,4-dimetil-anilino)naftaleno-1,4-diona pura..
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar pasos similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-3-(2,4-dimetil-anilino)naftaleno-1,4-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir la estructura de la quinona en derivados de hidroquinona.
Sustitución: El átomo de cloro en el compuesto puede sustituirse por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de varios derivados de quinona.
Reducción: Formación de derivados de hidroquinona.
Sustitución: Formación de derivados de naftoquinona sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor para la síntesis de otras moléculas orgánicas complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-3-(2,4-dimetil-anilino)naftaleno-1,4-diona involucra su interacción con componentes celulares. El compuesto puede actuar como aceptor de electrones, participando en reacciones redox dentro de las células. Puede dirigirse a enzimas y proteínas específicas, interrumpiendo su función normal y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Cloro-3-(iso-pentilamino)naftaleno-1,4-diona
- 2-Cloro-3-(naftalen-2-il-amino)naftaleno-1,4-diona
- 2-(n-butil-amino)-3-cloro-naftaleno-1,4-diona
Singularidad
2-Cloro-3-(2,4-dimetil-anilino)naftaleno-1,4-diona es único debido a la presencia del grupo 2,4-dimetil-anilino, que imparte propiedades químicas y biológicas específicas. Esta característica estructural puede mejorar su reactividad y sus potenciales efectos terapéuticos en comparación con otros compuestos similares .
Propiedades
Número CAS |
64505-56-2 |
|---|---|
Fórmula molecular |
C18H14ClNO2 |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-chloro-3-(2,4-dimethylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14ClNO2/c1-10-7-8-14(11(2)9-10)20-16-15(19)17(21)12-5-3-4-6-13(12)18(16)22/h3-9,20H,1-2H3 |
Clave InChI |
IJZYXDWLIZWMQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)



![2-(2,3,4,6-tetrachlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11943600.png)


![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)

methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
